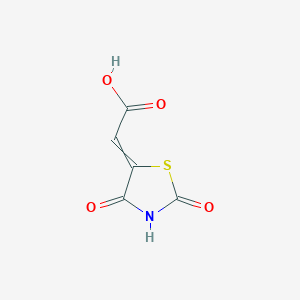

2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid

Description

Significance of Heterocyclic Motifs in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental to the field of medicinal chemistry. mdpi.com Their prevalence in a vast number of pharmaceuticals stems from their ability to present a three-dimensional arrangement of functional groups that can interact with biological targets with high specificity and affinity. The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen introduces unique electronic and steric properties, influencing the molecule's reactivity, solubility, and capacity for hydrogen bonding. nih.gov This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, making heterocyclic scaffolds a "privileged structure" in drug design. nih.gov

Overview of Thiazolidinedione Derivatives as Bioactive Compounds

Within the broad class of heterocyclic compounds, thiazolidinediones (TZDs) represent a particularly valuable scaffold. This five-membered ring system containing sulfur and nitrogen has been the basis for compounds exhibiting a wide spectrum of pharmacological activities. researchgate.netresearchgate.net The TZD core is a versatile pharmacophore that has been successfully exploited to develop agents with antidiabetic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The adaptability of the TZD ring allows for modifications at various positions, enabling the synthesis of large libraries of derivatives for screening against diverse biological targets.

The therapeutic potential of thiazolidinediones first gained significant attention in the 1980s with the discovery of their insulin-sensitizing effects. nih.gov This led to the development of the "glitazone" class of drugs for the treatment of type 2 diabetes, with the first agent, ciglitazone, being identified as a potent enhancer of insulin (B600854) action. nih.gov Subsequently, other glitazones like troglitazone, rosiglitazone, and pioglitazone (B448) were developed and marketed. nih.govresearchgate.net However, the journey of these early TZDs was not without challenges, as some compounds were withdrawn from the market due to adverse effects, such as liver toxicity. nih.gov This spurred further research into the structure-activity relationships of thiazolidinediones to design safer and more efficacious therapeutic agents.

Specific Focus on 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid within the Thiazolidinedione Class

A key intermediate and a valuable scaffold in its own right within the thiazolidinedione class is This compound . This compound serves as a crucial starting material for the synthesis of a multitude of more complex thiazolidinedione derivatives. Its structure, featuring the thiazolidinedione core with an exocyclic acetic acid moiety, provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry.

Physicochemical Properties of this compound

The utility of a compound in drug discovery is significantly influenced by its physicochemical properties. Below is a table summarizing key computed properties of this compound.

| Property | Value |

| Molecular Formula | C5H3NO4S |

| Molecular Weight | 173.15 g/mol |

| IUPAC Name | 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |

| CAS Number | 5374-29-8 |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Data sourced from PubChem CID: 1384490 nih.gov |

Research Applications and Biological Activities of Derivatives

This compound is a precursor for a variety of derivatives with demonstrated biological activities. Researchers have utilized this scaffold to synthesize compounds with potential therapeutic applications, as highlighted in the table below.

| Derivative Class | Biological Activity Investigated | Research Findings |

| 5-Arylidene-2,4-dioxothiazolidin-3-yl)acetic acid derivatives | Anticancer | Some derivatives have shown notable activity against various cancer cell lines, including HeLa, HT29, A549, and MCF-7. researchgate.net |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with other heterocyclic moieties | Antibacterial | Certain synthesized compounds exhibited antibacterial activity, particularly against Gram-positive bacteria. nih.gov |

| 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acid derivatives | Antifungal | Derivatives have been synthesized and evaluated for their potential as antifungal agents. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMAUGAAAMRIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C1C(=O)NC(=O)S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2,4 Dioxo 5 Thiazolidinylidene Acetic Acid

Established Synthetic Routes to the Core Structure

The creation of the 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid scaffold is accessible through several well-documented synthetic pathways. These routes can be broadly categorized into those that build the exocyclic double bond and acetic acid moiety onto an existing thiazolidine-2,4-dione core and those that construct the thiazolidine (B150603) ring itself from linear precursors.

A principal and direct method for synthesizing derivatives with the 5-ylidene moiety is the Knoevenagel condensation. This reaction involves an active methylene (B1212753) compound, in this case, the C-5 position of the thiazolidine-2,4-dione (TZD) ring, and a suitable carbonyl compound.

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon bonds and is widely employed in the synthesis of 5-arylidene-2,4-thiazolidinediones. The reaction capitalizes on the acidity of the methylene protons at the C-5 position of the TZD ring, which are activated by the two adjacent carbonyl groups. This allows for deprotonation by a base, creating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct then undergoes dehydration to yield the final α,β-unsaturated product, the 5-ylidene derivative. This methodology is a robust tool for creating a diverse library of TZD derivatives.

To specifically synthesize this compound, the logical carbonyl partner for thiazolidine-2,4-dione in a Knoevenagel condensation is glyoxylic acid (OHC-COOH). This reaction directly installs the desired ylidene-acetic acid moiety at the 5-position of the TZD ring. While direct literature for this specific reaction is sparse, the methodology is well-precedented. For instance, a similar acid-catalyzed Knoevenagel condensation between 5-methoxy-1-tetralone (B1585004) and glyoxylic acid has been reported to produce (E)-2-(5-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid with high yields (up to 94%). This analogous transformation supports the feasibility of using glyoxylic acid in Knoevenagel condensations to form ylidene-acetic acid structures under acidic conditions.

The efficiency and outcome of the Knoevenagel condensation are highly dependent on the choice of catalyst. A wide array of catalysts has been successfully employed for the reaction of TZD with various aldehydes, which can be broadly classified as basic, acidic, or "green" catalysts. Basic catalysts are most common and include organic bases such as piperidine, pyrrolidine, and morpholine. Inorganic bases like calcium hydroxide (B78521) have also proven effective. In addition to traditional catalysts, modern sustainable approaches utilize biocatalysts like baker's yeast or amino acids such as L-proline and glycine, often in greener solvents like water or ethanol, or even under solvent-free conditions. The choice of catalyst can influence reaction times, yields, and the environmental impact of the synthesis.

Table 1: Selected Catalysts for Knoevenagel Condensation of Thiazolidine-2,4-dione with Aldehydes

| Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| Piperidine/Pyrrolidine | Not Specified | Weak base catalysis | |

| Morpholine | Not Specified | Base catalysis | |

| Glycine | Solvent-free | Microwave irradiation | |

| Baker's Yeast | Not Specified | Biocatalysis | |

| L-Proline | Ethanol | Green chemistry approach | |

| Tannic Acid | Ethanol | Reflux | |

| Sulfuric Acid | Diglyme/Water | Acid catalysis (with glyoxylic acid) |

An alternative synthetic strategy involves the construction of the thiazolidine-2,4-dione ring itself from acyclic starting materials. This approach is fundamental for producing the TZD core, which can then be used in subsequent condensation reactions.

One pathway to the thiazolidinedione core involves thiosemicarbazide (B42300) or its derivatives. A common synthetic protocol involves the reaction of a thiosemicarbazone (formed from the condensation of an aldehyde or ketone with thiosemicarbazide) with a chloroacetic acid derivative. For example, reacting a thiosemicarbazone with chloroacetic acid in the presence of a base like anhydrous sodium acetate (B1210297) leads to the formation of a 2-(substituted-hydrazono)-1,3-thiazolidin-4-one ring. This intermediate can then be hydrolyzed, typically under acidic conditions, to yield the desired thiazolidine-2,4-dione core. While this route requires a subsequent hydrolysis step to obtain the dione (B5365651), it represents a valid method for constructing the heterocyclic ring from thiosemicarbazide-derived precursors. It is noteworthy that a more prevalent and direct method for synthesizing the parent TZD ring involves the cyclocondensation of thiourea (B124793) with chloroacetic acid in an acidic aqueous solution.

Cyclization Reactions and Precursors

Preparation from Maleic Anhydride (B1165640) and Thiourea

A primary and efficient method for the synthesis of this compound involves the reaction of maleic anhydride with thiourea. nih.govacs.org This condensation reaction is typically carried out in the presence of a strong acid, such as concentrated hydrochloric acid, under reflux conditions. nih.govacs.org The reaction proceeds for a duration of 5 to 7 hours to yield the desired product. nih.govacs.org Following the reaction, the crude product can be purified by recrystallization from water. nih.govacs.org This method has been reported to produce 2,4-dioxothiazolidine-5-acetic acid in a yield of approximately 75%. nih.govacs.org

Reaction Conditions for the Synthesis of this compound:

| Reactants | Reagents/Solvents | Reaction Time | Yield | Purification |

|---|

Alkyl-Oxygen Cleavage of Ester Precursors

The formation of carboxylic acids from their corresponding esters can, in some instances, proceed through an alkyl-oxygen cleavage mechanism. This pathway is an alternative to the more common acyl-oxygen cleavage. While a theoretical possibility for the synthesis of this compound from its ester precursors, specific documented instances of this synthetic approach for this particular compound are not prevalent in the reviewed scientific literature.

Hydrolysis of Ethyl Ester Precursors

The hydrolysis of ester precursors, particularly ethyl esters, represents a viable route to obtaining this compound. This transformation involves the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.

The synthesis of this compound can be achieved through the hydrolysis of intermediate thiazolidinone derivatives under acidic conditions. Reports indicate the use of hydrochloric acid in conjunction with acetic acid to facilitate this conversion. This method is particularly applied to precursors such as 5-(4-methoxybenzylidene)-substituted thiazolidinones to yield the target acetic acid derivative.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is influenced by the presence of multiple functional groups, including the carboxylic acid, the exocyclic double bond, and the dicarbonyl functionality within the thiazolidinedione ring.

Detailed research findings on the specific oxidation reactions of this compound are not extensively covered in the currently available scientific literature.

Similarly, specific studies detailing the reduction reactions of this compound are not widely reported in the reviewed scientific literature.

Nucleophilic and Electrophilic Substitution Reactions

The chemical reactivity of this compound is significantly influenced by the carboxylic acid moiety. Direct nucleophilic substitution on the carboxylic acid is generally unfavorable. Therefore, activation of the carboxyl group is a common prerequisite for such transformations. A standard method involves converting the carboxylic acid into a more reactive acyl chloride. This transformation is typically achieved by treating the acid with reagents like thionyl chloride (SOCl₂). libretexts.org The resulting (2,4-dioxothiazolidin-5-yl)acetyl chloride serves as a highly reactive intermediate for the synthesis of various derivatives. researchgate.net

This activated intermediate readily undergoes nucleophilic acyl substitution with a range of nucleophiles, such as amines and alcohols, to yield amides and esters, respectively. For instance, new amide derivatives of 2,4-dioxothiazolidin-5-yl acetic acid have been synthesized by reacting the corresponding acyl chloride with substituted 1,2,4-triazoles. researchgate.net Similarly, a series of ester derivatives has been prepared by reacting (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides with various 5-(hydroxybenzylidene) derivatives of thiazolidine-2,4-dione, rhodanine (B49660), and 2-thiohydantoin (B1682308). nih.gov

The table below summarizes examples of nucleophilic substitution reactions involving activated this compound.

| Reactive Intermediate | Nucleophile | Product Class | Reference |

| (2,4-dioxothiazolidin-5-yl)acetyl chloride | 1,2,4-triazole derivatives | Amides | researchgate.net |

| (2,4-dioxothiazolidin-5-yl)acetyl chloride | 5-(hydroxybenzylidene)thiazolidine-2,4-dione | Esters | nih.gov |

| (2,4-dioxothiazolidin-5-yl)acetyl chloride | 5-(hydroxybenzylidene)rhodanine | Esters | nih.gov |

| (2,4-dioxothiazolidin-5-yl)acetyl chloride | 5-(hydroxybenzylidene)-2-thiohydantoin | Esters | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Information regarding direct electrophilic substitution reactions on the thiazolidinedione ring of this specific compound is not extensively detailed in the surveyed literature. The electron-withdrawing nature of the two carbonyl groups generally deactivates the ring towards electrophilic attack.

Diels-Alder Reactions of this compound

The this compound molecule contains a conjugated system that enables it to function as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a [4+2] cycloaddition mechanism. wikipedia.org The electron-withdrawing character of the dioxo-thiazolidinylidene group enhances the dienophilic nature of the exocyclic double bond, facilitating its reaction with conjugated dienes.

Stereoselectivity and Regioisomer Formation

Diels-Alder reactions are well-known for their high degree of stereoselectivity and regioselectivity. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with unsymmetrical dienes can lead to the formation of different regioisomers. The observed selectivity is governed by both steric and electronic factors, specifically the alignment of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. masterorganicchemistry.com

In its reaction with levopimaric acid, this compound demonstrates notable selectivity. The reaction is stereoselective and results in the formation of two main regioisomers. researchgate.net The predominance of one isomer over the other highlights the influence of the reactants' three-dimensional structure and electronic properties on the transition state of the cycloaddition. researchgate.net

Adduct Formation with Natural Products (e.g., Levopimaric Acid)

A significant application of the Diels-Alder reactivity of this compound is in the synthesis of novel derivatives of natural products. A prime example is its reaction with levopimaric acid, a resin acid found in pine sap. researchgate.net

This particular diene synthesis is performed over an extended period and yields a mixture of two regioisomeric adducts with a combined yield of 81%. researchgate.net The ratio between the major (2a) and minor (2b) regioisomers was determined to be 7:1, respectively. researchgate.net The resulting adducts are optically active compounds that incorporate the thiazolidinedione fragment into the diterpene skeleton of levopimaric acid. researchgate.net Subsequent methylation of the carboxylic acid and the N-H group on the thiazolidinedione ring of the adduct mixture with diazomethane (B1218177) allows for the isolation of the pure major diester derivative. researchgate.net

The table below summarizes the key findings from the Diels-Alder reaction between levopimaric acid and this compound. researchgate.net

| Parameter | Finding |

| Diene | Levopimaric acid |

| Dienophile | This compound |

| Total Yield | 81% |

| Number of Regioisomers Formed | 2 |

| Ratio of Major to Minor Isomer | 7:1 |

| Subsequent Reaction | Methylation with diazomethane |

This table is interactive and can be sorted by clicking on the column headers.

Derivatives, Analogues, and Structural Modifications of 2 2,4 Dioxo 5 Thiazolidinylidene Acetic Acid

Synthesis of Substituted 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid Derivatives

The synthesis of derivatives of this compound often begins with the activation of the carboxylic acid group. A common strategy involves converting the acetic acid moiety into a more reactive acyl chloride. This is typically achieved by treating the parent acid with thionyl chloride (SOCl₂), often in a solvent like dry 1,4-dioxane. researchgate.netresearchgate.net This activated intermediate, (2,4-dioxothiazolidin-5-yl)acetyl chloride, can then readily react with various nucleophiles to form a wide array of derivatives, such as amides and esters. researchgate.net

The thiazolidine-2,4-dione ring itself offers sites for structural modification, primarily at the nitrogen atom in the 3rd position and the carbon atom in the 5th position. researchgate.netmdpi.com While the 5-position is intrinsically part of the parent compound's acetic acid side chain, the amidic nitrogen at the N-3 position is a common target for substitution. nih.gov This allows for the introduction of various alkyl or aryl groups, which can significantly influence the molecule's properties. For instance, refluxing a 5-substituted TZD with a compound like 4-bromomethyl benzoic acid in the presence of a base such as potassium carbonate (K₂CO₃) can achieve N-alkylation. nih.gov Such modifications are integral to structure-activity relationship (SAR) studies, which explore how different substituents on the TZD ring affect biological function. nih.gov

A significant area of research involves attaching various heterocyclic moieties to the this compound backbone, typically via an ester linkage. This synthetic approach has been used to create hybrid molecules combining the features of the parent TZD with other biologically active scaffolds.

A general synthetic route involves the reaction of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides with the hydroxyl group of 5-(hydroxybenzylidene) derivatives of different heterocycles. nih.govnih.govscienceopen.com This reaction is typically carried out in an anhydrous solvent system, such as dioxane and pyridine. nih.gov This method has been successfully employed to synthesize a series of derivatives containing thiazolidine-2,4-dione, rhodanine (B49660), and 2-thiohydantoin (B1682308) moieties. nih.govnih.govresearchgate.net

Derivatives have been synthesized where a second thiazolidine-2,4-dione moiety is linked to the parent structure. In one series of compounds, (2,4-dioxo-1,3-thiazolidin-5-yl)acetate and (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate derivatives were created by reacting the corresponding acid chlorides with various 5-(hydroxybenzylidene)thiazolidine-2,4-diones. nih.gov This creates a dimeric structure linked by a phenyl acetate (B1210297) bridge.

Table 1: Examples of this compound Derivatives with Thiazolidine-2,4-dione Moieties nih.gov

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |

| 2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate | C₁₅H₁₀N₂O₆S₂ | 74 | 232–234 |

| 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate | C₁₅H₁₀N₂O₆S₂ | 73 | 248–250 |

| 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate | C₁₆H₁₂N₂O₇S₂ | 86 | 230–233 |

| 2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate | C₁₅H₈N₂O₆S₂ | 78 | 267–269 |

Using a similar synthetic strategy, rhodanine (4-oxo-2-thioxo-1,3-thiazolidine) moieties have been incorporated into the structure of this compound. nih.govscienceopen.com The reaction between (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides and 5-(hydroxybenzylidene)rhodanine derivatives yields hybrid compounds featuring both the TZD and rhodanine rings. nih.govupi.edu

Table 2: Examples of this compound Derivatives with Rhodanine Moieties scienceopen.com

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |

| 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate | C₁₆H₁₂N₂O₆S₃ | 92 | 242–243 |

| 2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate | C₁₆H₁₀N₂O₆S₃ | 91 | 276–278 |

The introduction of 2-thiohydantoin (5-oxo-2-thioxoimidazolidine) moieties follows the same synthetic principle. nih.govupi.edu Reaction of the TZD acid chloride with various 5-(hydroxybenzylidene)-2-thiohydantoin derivatives produces the target compounds. nih.govresearchgate.net These derivatives incorporate the 2-thiohydantoin ring system, which is another heterocycle of interest in medicinal chemistry. nih.gov

Table 3: Examples of this compound Derivatives with 2-Thiohydantoin Moieties nih.gov

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |

| 2-methoxy-4-[(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate | C₁₆H₁₃N₃O₆S₂ | 81 | 238–244 |

| 2-bromo-4-[(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate | C₁₅H₁₀BrN₃O₅S₂ | 82 | 258–260 |

Beyond covalent modifications, derivatives of this compound can be prepared in the form of organic salts. nih.govsemanticscholar.org This involves acid-base reactions with suitable coformers. Research has demonstrated the synthesis of salts using benzimidazole (B57391) and 2-methylbenzimidazole. nih.gov These salts are formed through supramolecular interactions between the 2-(2,4-dioxothiazolidin-5-yl)acetate anion and a protonated benzimidazole cation (1H-benzo[d]imidazol-3-ium or 2-methyl-1H-benzo[d]imidazol-3-ium). nih.govsemanticscholar.org The formation of these crystalline salt structures has been confirmed through techniques such as Fourier-transform infrared spectroscopy (FTIR) and single-crystal X-ray diffraction (XRD). semanticscholar.org XRD analysis reveals that the resulting structures consist of the 2-(2,4-dioxothiazolidin-5-yl)acetate anion and the respective benzimidazolium cation. nih.gov

Stereochemical Considerations in Derivative Synthesis

Significance of (Z)-Configuration at the C5-ylidene Position

The stereochemistry at the exocyclic double bond at the C5 position of the thiazolidine-2,4-dione ring is a critical factor in the synthesis and characterization of derivatives of this compound. The geometry of this C5-ylidene bond gives rise to two possible geometric isomers: (Z) and (E). Research indicates a significant preference for the formation of the (Z)-isomer, which is attributed to its greater thermodynamic stability compared to the (E)-isomer. nih.gov

The synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives, which are structurally analogous to the parent compound, is commonly achieved through the Knoevenagel condensation. nih.govnih.gov This reaction involves the condensation of an aldehyde with the active methylene (B1212753) group at the C5 position of the thiazolidine-2,4-dione ring. A notable characteristic of this synthetic route is its stereoselectivity, predominantly yielding the (Z)-configuration. researchgate.netnih.gov

The definitive assignment of the (Z)-configuration is typically accomplished through nuclear magnetic resonance (NMR) spectroscopy. In the ¹H NMR spectra of these compounds, the chemical shift of the vinylic proton (=CH-) of the C5-ylidene group is a key diagnostic marker. For the (Z)-isomer, this proton is deshielded due to its spatial proximity to the carbonyl group at the C4 position of the thiazolidine (B150603) ring. This deshielding effect results in the proton signal appearing at a higher chemical shift (downfield). nih.gov In contrast, the vinylic proton of the (E)-isomer would be expected to resonate at a lower chemical shift. nih.gov Experimental data from various synthesized 5-arylidene-thiazolidine-2,4-dione derivatives consistently show a single signal for this vinylic proton in a range that corresponds to the (Z)-configuration. nih.govnih.gov

The prevalence and stability of the (Z)-isomer are significant for its biological evaluation. As it is the isomer predominantly obtained through synthesis, it is the configuration that is most frequently studied for various pharmacological activities, including antimicrobial and antihyperglycemic effects. nih.govsphinxsai.com Molecular modeling and docking studies performed to elucidate the mechanism of action of these compounds are therefore based on the (Z)-geometry, providing insights into how this specific spatial arrangement interacts with biological targets like enzymes and receptors. nih.gov

Molecular Mechanisms of Action of 2 2,4 Dioxo 5 Thiazolidinylidene Acetic Acid Non Clinical Focus

Ligand-Receptor Interactions at the Molecular Level

At the molecular level, the interaction of 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid and its related structures with biological receptors is a multifaceted process. The specific binding orientation and affinity are determined by a combination of non-covalent interactions that stabilize the ligand-receptor complex.

Hydrogen bonds are a critical component of the molecular interactions involving this compound derivatives. X-ray crystallography studies of organic salts formed from the closely related 2-(2,4-dioxothiazolidin-5-yl)acetate anion reveal a network of these interactions that are fundamental to its crystal structure and indicative of its potential binding modes with biological targets. nih.gov

In these crystal structures, the anion and cation components are interconnected through N–H···O and C–H···O hydrogen bonds. nih.gov Furthermore, in hydrated crystal forms, water molecules act as bridges, forming O–H···O bonds with the anion and N–H···O bonds with the cation, further stabilizing the supramolecular assembly. nih.gov Molecular docking studies also predict that the binding of related monomers to protein active sites can occur via two hydrogen bonds. nih.gov These interactions are crucial for the orientation and stability of the molecule within a receptor's binding pocket.

Table 1: Observed Hydrogen Bonding in Crystal Structures of 2-(2,4-dioxothiazolidin-5-yl)acetate Salts

| Interacting Groups | Type of Hydrogen Bond | Role in Crystal Structure |

|---|---|---|

| Anion and Cation | N–H···O, C–H···O | Links molecular components |

| Water and Anion | O–H···O | Stabilization of hydrated crystals |

This table is based on findings from X-ray crystallography studies of organic salts containing the 2-(2,4-dioxothiazolidin-5-yl)acetate anion. nih.gov

These interactions are characterized by specific distances between the centroids of the interacting aromatic rings. nih.gov For instance, in one salt of 2-(2,4-dioxothiazolidin-5-yl)acetate, the intercentroid separation distances for these π–π stacking interactions were observed to be in the range of 3.7016 (12) to 4.3603 (11) Å. nih.gov Additionally, C–O···π interactions have been noted, which, along with pi-stacking, play a role in the binding to biological targets like DNA. nih.gov

Table 2: Details of Pi-Stacking Interactions in a 2-(2,4-dioxothiazolidin-5-yl)acetate Salt

| Interaction Type | Intercentroid Separation Range (Å) |

|---|

Data derived from crystallographic analysis of an organic salt of 2-(2,4-dioxothiazolidin-5-yl)acetate. nih.gov

DNA intercalation is a process where molecules insert themselves between the planar base pairs of the DNA double helix. wikipedia.org Molecular docking studies have predicted that derivatives of 2,4-dioxothiazolidine-5-acetic acid can exhibit DNA intercalation. nih.gov This proposed mechanism involves the molecule positioning itself between DNA base pairs in a partial intercalation. nih.gov

This interaction is facilitated by a combination of forces. The process is described as a two-point ligand-receptor interaction that "hooks" the molecule between the base pairs. nih.gov This initial positioning is then stabilized and reinforced by both pi-stacking interactions with the DNA bases and the formation of hydrogen bonds with the base pairs. nih.gov

Potential Enzyme Inhibition or Activation Pathways

The thiazolidinedione core structure is well-known for its ability to interact with and modulate the activity of specific enzymes and nuclear receptors. A primary pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors crucial in regulating metabolism. nih.gov

Derivatives of 2,4-thiazolidinedione (B21345) are recognized as potent agonists for PPAR-γ, a subtype predominantly expressed in adipose tissue. nih.govmdpi.com Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby modulating the transcription of target genes involved in glucose and lipid metabolism. nih.gov Beyond this primary mechanism, thiazolidinediones are also known to have multiple PPAR-γ independent effects. nih.gov Some studies also suggest that these compounds may act on cytochrome P450, an enzyme family involved in electron transfer reactions.

Modulation of Biological Targets (General, Non-Clinical)

The structural framework of this compound is a scaffold that has been explored for a wide range of biological activities in non-clinical research. The ability of this class of compounds to interact with multiple biological targets results in a diverse pharmacological profile. nih.gov

Research into various derivatives has revealed numerous potential activities. nih.govnih.gov These include antibacterial effects, particularly against Gram-positive bacteria, as well as antifungal, anti-inflammatory, and antioxidant properties. nih.govnih.gov Furthermore, different modifications of the core structure have led to compounds with potential applications as anticancer, anticonvulsant, antitubercular, antidepressant, and leishmanicidal agents. nih.gov This highlights the versatility of the thiazolidinedione ring as a pharmacophore that can be tailored to interact with a variety of biological systems. nih.gov

Table 3: Summary of Investigated Biological Activities of the Thiazolidinedione Class

| Biological Activity | Investigated Target Area |

|---|---|

| Antibacterial | Gram-positive and Gram-negative bacteria |

| Antifungal | Various fungal strains |

| Anti-inflammatory | Modulation of inflammatory pathways |

| Antioxidant | Reduction of oxidative stress |

| Anticancer | Malignancy chemotherapy |

| Anticonvulsant | Neurological disorders |

| Antitubercular | Mycobacterial infections |

| Antidepressant | Neurological disorders |

This table summarizes the broad spectrum of non-clinical biological activities investigated for the thiazolidinedione class of compounds, including derivatives of this compound. nih.govnih.gov

Biological Activities and Efficacy of 2 2,4 Dioxo 5 Thiazolidinylidene Acetic Acid and Its Derivatives in Vitro and Preclinical, Excluding Human Data

General Biological Activities of Thiazolidinedione Derivatives

Thiazolidine-2,4-dione (TZD) and its derivatives are recognized for a wide array of pharmacological effects. The versatility of the TZD core allows for modifications at various positions, leading to a diverse range of compounds with distinct biological profiles. These modifications have been explored to enhance potency and selectivity for various therapeutic targets.

Antifungal Activity

Derivatives of 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid have demonstrated notable in vitro activity against a range of fungal pathogens. Studies have shown that these compounds can exhibit both fungistatic and fungicidal effects, often impacting the morphology of fungal cells.

One area of investigation has been their efficacy against Candida species. Certain 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs have exhibited high antifungal activity, leading to changes in the cell wall of Candida yeasts. The mechanism of action for some of these derivatives, such as Mycosidine, has been linked to the disruption of glucose transport, suggesting a novel antifungal pathway.

Further research into novel thiazolidin-4-one scaffolds has identified compounds with potent antifungal properties. For instance, hydroxy and nitro derivatives have shown greater potency than the standard antifungal drug fluconazole against C. albicans. The table below summarizes the in vitro antifungal activity of selected thiazolidinedione derivatives.

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 5-Arylidene-2,4-thiazolidinediones | Candida species | High antifungal activity, morphological changes | |

| Mycosidine | Candida species | Fungistatic and fungicidal, associated with glucose transport | |

| Hydroxy and Nitro Thiazolidinone Derivatives | C. albicans | More potent than fluconazole |

Anticancer Potential

The anticancer properties of this compound derivatives have been extensively studied in vitro against a multitude of human cancer cell lines. These compounds have been shown to suppress tumor growth through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

A primary mechanism of action for many thiazolidinedione derivatives is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in cell differentiation and apoptosis. However, some anticancer effects have been observed to be independent of PPAR-γ activation. Beyond PPAR-γ, these derivatives can modulate other signaling pathways implicated in cancer, such as PI3K/Akt, NF-κB, and MAPK, which can help in overcoming drug resistance.

In vitro studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines. For example, certain 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives have shown potent activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines, with GI50 values in the low micromolar range. Another study highlighted a thiazolidinedione derivative with a 4-chloro anilinomethyl substitution that was particularly effective against human breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), and colorectal carcinoma (HT29) cell lines.

The table below presents a selection of in vitro anticancer activities for various derivatives.

| Derivative | Cancer Cell Line(s) | IC50/GI50 Values | Reference |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-diones | Leukemia (SR), Non-Small Cell Lung (NCI-H522), Colon (COLO 205), CNS (SF-539), Melanoma (SK-MEL-2), Ovarian (OVCAR-3), Renal (RXF 393), Prostate (PC-3), Breast (MDA-MB-468) | GI50: 1.11 - 2.04 µM | |

| Thiazolidinedione with 4-chloro anilinomethyl substitution | Breast (MCF-7), Lung (A549), Colorectal (HT29) | IC50: 30.19 µM (MCF-7), 49.75 µM (A549), 38.11 µM (HT29) | |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR) | logGI50: -6.06 to -6.53 | |

| 5-{2-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethylidene}-1,3-thiazolidine-2,4-dione | Leukemia (HL-60 (TB)), CNS cancer (SF-295) | High inhibitory activity | |

| 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide | Cervical (HeLa), Colorectal (HT29), Lung (A549), Breast (MCF-7) | Significant inhibitory activity |

Anti-inflammatory Properties

Thiazolidinedione derivatives have demonstrated significant anti-inflammatory effects in preclinical models. Their mechanisms of action are often linked to the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators.

A key mechanism is the activation of PPAR-γ, which is known to have anti-inflammatory effects. In vitro and in vivo studies have shown that PPARα agonists can also exhibit anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6) and prostaglandins, as well as the expression of cyclooxygenase-2 (COX-2).

Molecular hybrid molecules combining thiazolidinedione with other pharmacologically active nuclei, such as quinoline, have been synthesized and evaluated for their anti-inflammatory potential. Certain thiazolidinedione-quinoline hybrids have been shown to significantly decrease the concentration of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner.

The table below summarizes some of the preclinical findings on the anti-inflammatory activity of these derivatives.

| Derivative/Compound Class | In Vitro/In Vivo Model | Key Findings | Reference |

| Thiazolidinedione-quinoline hybrids | ELISA | Significant decrease in IFN-γ and TNF-α | |

| Thiazolidinedione derivatives | In vivo (rodent models) | Significant anti-inflammatory effects | |

| Thiazolidinedione derivatives | In vitro (RAW 264.7 macrophages) | Positive activity against nitric oxide (NO) production |

Antibacterial Activity

Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. Research has shown that these compounds can exhibit significant antibacterial efficacy, with some derivatives demonstrating activity comparable or superior to standard antibiotics.

A series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives incorporating thiazolidine-2,4-dione, rhodanine (B49660), and 2-thiohydantoin (B1682308) moieties displayed antibacterial activity primarily against Gram-positive bacterial strains, with the most active compounds having a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L. The presence of electron-withdrawing substituents on the phenyl ring was found to be favorable for antibacterial activity.

Other studies have reported on imidazolyl thiazolidinedione derivatives with potent in vitro antimicrobial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with MIC values in the low µg/mL range.

The antibacterial activity of selected derivatives is presented in the table below.

| Derivative | Bacterial Strain(s) | MIC (mg/L or µg/mL) | Reference |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive bacteria | 3.91 mg/L | |

| methyl-2-(4-((3-(2-methoxy-2-oxoethyl)-2,4-dioxothiazolidine-5-ylidene) methyl)-1H-imidazol-1-yl) acetate (B1210297) (T2) | S. aureus, S. epidermidis, E. coli, P. aeruginosa | 1.9, 1.4, 1.6, 0.56 µg/mL | |

| Thiazolidin-4-one derivatives | Gram-positive and Gram-negative bacteria | 0.008–0.24 mg/mL | |

| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | S. aureus | Moderate activity |

Antiviral Activity

The antiviral potential of thiazolidinedione derivatives has been investigated against a variety of viruses. These compounds have shown promise as inhibitors of viral replication and entry.

Recent studies have focused on the activity of these derivatives against flaviviruses, such as the Zika virus (ZIKV). In vitro assays have demonstrated that certain thiazolidinedione derivatives can inhibit ZIKV with IC50 values in the micromolar range. The proposed mechanisms of action involve the inhibition of viral proteins like NS2B-NS3 protease and NS5 RNA-dependent RNA polymerase. For instance, the derivative GQ-402 exhibited an IC50 of 15.7 µM against ZIKV.

Historically, derivatives of 2,4-dioxo-5-thiazolidine acetic acid were studied for their ability to inhibit the growth of Herpes virus and Poliovirus type I in cell cultures. The table below highlights some of the key findings in antiviral research.

| Derivative | Virus | In Vitro Activity | Potential Mechanism | Reference |

| GQ-402 | Zika Virus (ZIKV) | IC50 = 15.7 µM | Inhibition of viral proteins | |

| ZKC-10 | Zika Virus (ZIKV) | Substantial reduction in viral RNA | Inhibition of viral proteins | |

| GQ-396 | Zika Virus (ZIKV) | Top-ranked inhibitor in docking studies | Inhibition of NS2B-NS3 protease and NS5 RdRp | |

| 2,4-dioxo-5-thiazolidine acetic acid derivatives | Herpes Virus, Poliovirus Type I | Inhibition of viral growth | Not specified | |

| Thiazolidine (B150603) derivatives | Chikungunya virus (CHIKV), Hepatitis B virus (HBV), Hepatitis C virus (HCV), Human immunodeficiency virus (HIV), Dengue virus (DENV), SARS-CoV-2 | Antiviral activity demonstrated | Various |

Anticonvulsant Activity

Thiazolidinedione derivatives have emerged as a promising class of compounds for the development of new anticonvulsant agents. Preclinical screening in rodent models has identified several derivatives with significant anticonvulsant properties.

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used models to evaluate potential anticonvulsant drugs. A newer series of 1-(4-substitutedphenyl)-3-(4-((2,4-dioxothiazolidin-5-lidene)methyl)phenyl sulfonyl)urea/thiourea (B124793) derivatives were assessed in these models, with some compounds showing prominent activity. The proposed mechanism for some of these derivatives involves the restraint of astrocytic Na+, 2Cl-, and K+ co-transport.

Another study identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone as a lead compound with high anticonvulsant properties in both MES and scPTZ models. Further investigation into thiazole-bearing 4-thiazolidinones revealed that certain derivatives exhibited excellent anticonvulsant activity in both models with relatively low acute toxicity.

The table below provides an overview of the anticonvulsant screening of selected thiazolidinedione derivatives.

| Derivative | Animal Model | Activity | Potential Mechanism | Reference |

| 1-(4-substitutedphenyl)-3-(4-((2,4-dioxothiazolidin-5-lidene)methyl)phenyl sulfonyl)urea/thiourea | MES and scPTZ | Prominent anticonvulsant activity | Restraint of astrocytic Na+, 2Cl-, K+ co-transport | |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | MES and scPTZ | High anticonvulsant properties | Not specified | |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | MES and scPTZ | Excellent anticonvulsant activity | Not specified | |

| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide | MES and scPTZ | Excellent anticonvulsant activity | Not specified | |

| [2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl]-acetic acid ethyl ester | MES and scPTZ | Excellent anticonvulsant activity | Not specified |

Trypanocidal Activity

Derivatives of this compound have demonstrated notable activity against various species of Trypanosoma, the protozoan parasites responsible for diseases such as African trypanosomiasis (sleeping sickness) and Chagas disease.

One study focused on a series of novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters. Several of these compounds were found to inhibit the growth of Trypanosoma brucei brucei and Trypanosoma brucei gambiense at sub-micromolar concentrations. Specifically, compounds designated as 8, 10, and 12 displayed IC50 values ranging from 0.027 to 1.936 µM. nih.gov These compounds also exhibited significant selectivity, with selectivity indices (SI) between 108 and 1396.2, indicating a high degree of specificity for the parasite over human primary fibroblasts. nih.gov The antitrypanosomal activity of these compounds is believed to be linked to the enamine fragment at the C5 position of the thiazolidinone ring. researchgate.net

In another investigation, 1,3-thiazole and 4-thiazolidinone ester derivatives were evaluated for their in vitro activity against the trypomastigote form of Trypanosoma cruzi. Several of these compounds showed promising IC50 values, with some performing better than the reference drug, benznidazole (BZD), which had an IC50 of 34.5 µM. rsc.org Notably, compounds 1f, 1h, 1g, and 1a exhibited IC50 values of 0.83 µM, 2.75 µM, 2.83 µM, and 4.44 µM, respectively. rsc.org The 1,3-thiazole derivatives were generally more effective than the 4-thiazolidinone derivatives. rsc.org Furthermore, when tested against the amastigote forms of T. cruzi, compound 1a showed an IC50 of 16.85 µM with a selectivity index of 31.9. rsc.org

Efficacy Studies in Model Systems (Excluding Live Human Trials)

Minimum Inhibitory Concentrations (MICs) against Bacterial Strains

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties, showing activity primarily against Gram-positive bacteria.

A series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties were tested against reference strains of Gram-positive and Gram-negative bacteria. researchgate.netscienceopen.comnih.gov These derivatives generally demonstrated antibacterial activity against Gram-positive strains, with the most active compounds having a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L. researchgate.netscienceopen.comnih.gov The presence of an electron-withdrawing substituent on the phenyl ring was found to be favorable for antibacterial activity. researchgate.netscienceopen.com Some of these compounds showed antibacterial activity similar or even superior to that of commonly used antibiotics like oxacillin and cefuroxime. researchgate.netscienceopen.comnih.gov

Another study on 5-arylidene-thiazolidine-2,4-dione derivatives also reported antimicrobial activity, mainly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL. nih.gov

The following table summarizes the MIC values for selected derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Reference |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive strains | 3.91 | researchgate.netscienceopen.comnih.gov |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive strains | 2,000-16,000 | nih.gov |

Studies on Cancer Cell Lines (Apoptosis Induction)

Derivatives of this compound have been investigated for their potential as anticancer agents, with a focus on their ability to induce apoptosis in various cancer cell lines.

One study identified 2-(5-{[5-(2,4-dichlorobenzyl)-thiazol-2-ylamino]-methylene}-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl ester as an active compound that inhibited the growth of all 59 human tumor cell lines in the NCI DTP screen, with an average GI50 value of 2.57 μM. nih.gov The anticancer activity was found to be dependent on the enamine fragment at the C5 position of the thiazolidinone core. nih.gov

Research on other 4-thiazolidinone derivatives has shown that they can induce apoptosis in mammalian leukemia cells. mdpi.com For instance, one compound, Les-3166, caused a significant increase in caspase-3 activity, a key indicator of apoptosis, in normal and various cancer cell lines at concentrations of 50 and 100 µM. mdpi.com

Furthermore, a novel synthetic thiazolidine compound, 5-(2,4-dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin (DBPT), was found to effectively inhibit the growth of colorectal cancer cells and induce apoptosis. nih.gov The apoptotic process induced by DBPT was shown to be mediated through both caspase-dependent and caspase-independent pathways, with the activation of JNK being crucial. nih.gov

In another study, new thiazolidine-2,4-dione derivatives were designed and synthesized as potential VEGFR-2 inhibitors. plos.org Compound 14a, in particular, showed potent anticancer activity against Caco-2 and HepG-2 cell lines with IC50 values of 1.5 and 31.5 µM, respectively. plos.org This compound was also found to induce apoptosis in Caco-2 cells by significantly reducing the expression of anti-apoptotic genes such as Bcl2 and Survivin. plos.org

The table below presents the IC50 values of selected derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(5-{[5-(2,4-dichlorobenzyl)-thiazol-2-ylamino]-methylene}-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl ester | Average of 59 human tumor cell lines | 2.57 | nih.gov |

| Compound 14a | Caco-2 (colon cancer) | 1.5 | plos.org |

| Compound 14a | HepG-2 (liver cancer) | 31.5 | plos.org |

Structure Activity Relationship Sar Studies and Molecular Design of 2 2,4 Dioxo 5 Thiazolidinylidene Acetic Acid Analogues

Correlating Structural Features with Biological Activity

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the core thiazolidinedione structure, the geometry of the exocyclic double bond, and the electronic properties of the substituents.

The thiazolidine-2,4-dione (TZD) ring is a key pharmacophore, and substitutions at its C5 and N3 positions can dramatically alter the biological profile of the resulting molecules. researchgate.net The C5 position is typically substituted with an arylidene group, which extends into a binding pocket of the target receptor, while the N3 position can accommodate various substituents that influence properties like solubility and receptor interaction. nih.gov

Research on aldose reductase inhibitors has shown that the introduction of an acetic acid side chain at the N3 position of 5-arylidene-2,4-thiazolidinediones leads to a significant increase in inhibitory activity. researchgate.net This modification introduces a carboxylic anionic head, which is an important structural requirement for high levels of enzyme inhibition. researchgate.net For instance, N3-acetic acid derivatives have demonstrated much greater potency compared to their N-unsubstituted counterparts. researchgate.net

The substitution pattern on the 5-benzylidene moiety also plays a critical role. In N-unsubstituted derivatives, substituents at the meta position of the phenyl ring were generally more effective than para-substituted ones. researchgate.net However, this specific SAR was not observed in the corresponding N3-acetic acid analogues, indicating a complex interplay between the substituents at different positions of the molecule. researchgate.net

Table 1: Influence of N3-Substitution on Aldose Reductase Inhibitory Activity

| Compound Type | N3-Substituent | 5-Benzylidene Moiety | Relative Activity |

| Analogue A | Unsubstituted | Varied Aryl Groups | Moderate |

| Analogue B | Acetic Acid | Varied Aryl Groups | Markedly Increased |

| Analogue C | Methyl Ester of Acetic Acid | Varied Aryl Groups | Similar to Unsubstituted |

This table illustrates the general findings from SAR studies, showing that the free carboxylic acid at the N3 position is crucial for enhanced activity.

The exocyclic double bond at the C5 position of the thiazolidinedione ring introduces geometric isomerism (E/Z configuration). Studies on newly synthesized derivatives have confirmed the Z configuration of this double bond in active compounds. nih.gov This specific geometry is believed to be crucial for orienting the arylidene group correctly within the binding site of the biological target. The electrophilic nature of this 5-ene moiety is also considered important, as it may participate in covalent interactions with nucleophilic residues in the active sites of proteins. scilit.com

The electronic properties of the substituents on the 5-arylidene ring are a key determinant of biological activity. A substantial body of research indicates that the presence of electron-withdrawing groups on the phenyl ring is favorable for various pharmacological effects. nih.gov For example, in the context of antibacterial activity, the presence of an electron-withdrawing substituent on the phenyl ring enhances the potency of the compounds. nih.gov

Conversely, one study on antioxidant activity found that a compound featuring two strong electron-withdrawing groups (NO₂ and Cl) on the benzene (B151609) ring exhibited the lowest activity in the series. mdpi.comnih.gov This suggests that while electron-withdrawing substituents often enhance activity, their effect can be dependent on the specific biological target and mechanism of action. Potent antidiabetic activity can also be achieved by substituting the pyrimidine (B1678525) skeleton with nonpolar, electron-withdrawing substituents. nih.gov

Table 2: Effect of Phenyl Ring Substituents on Biological Activity

| Substituent Type | Position on Phenyl Ring | General Effect on Activity (e.g., Antibacterial) |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Varies | Generally Favorable/Increased |

| Electron-Donating (e.g., -OCH₃) | Varies | Less Favorable/Decreased |

| Unsubstituted | - | Baseline Activity |

This table provides a generalized summary based on multiple studies. The specific effect can vary depending on the biological target.

Computational Approaches in SAR Analysis

To rationalize the observed SAR and to guide the design of new, more potent analogues, various computational techniques are employed. These methods provide insights into the electronic and steric properties of the molecules and their interactions with biological targets at an atomic level.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods can calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. nih.gov

For thiazolidinedione derivatives, DFT calculations help in understanding the charge distribution, molecular geometry, and the electronic nature of different parts of the molecule. nih.gov This information is vital for explaining why certain substituents enhance biological activity. For example, Frontier Molecular Orbital (FMO) analysis can reveal how electron-withdrawing groups alter the electronic properties of the arylidene moiety, potentially making it a better acceptor for interactions within a receptor active site.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid analogues, docking studies have been instrumental in understanding their interaction with various biological targets, most notably the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). vensel.orgresearchgate.net

These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding site. nih.gov For instance, the thiazolidinedione head group is known to form crucial hydrogen bonds with residues like Ser289, His323, and His449 in the PPARγ active site. The 5-benzylidene "tail" of the molecule typically occupies a hydrophobic pocket. vensel.orgresearchgate.net By visualizing these interactions, researchers can understand why modifications, such as adding an N3-acetic acid group or placing substituents at specific positions on the phenyl ring, lead to changes in binding affinity and biological activity. vensel.org

Molecular Docking Studies with Biological Receptors

Protein Binding Interactions

The interaction of this compound analogues with proteins is a key determinant of their pharmacological effects. Molecular docking studies have been instrumental in elucidating these interactions at the atomic level. For instance, studies on organic salts of 2,4-dioxothiazolidine-5-acetic acid have revealed specific binding patterns with fungal proteins. nih.gov

In one such study, the binding of the 2,4-dioxothiazolidine-5-acetic acid monomer was observed to occur through two hydrogen bonds with the target protein for some ligands, while a different pattern was noted for others. nih.gov Coformers in these organic salts were found to form a single hydrogen bond with the active site or engage in a single pi-arene hydrogen interaction. nih.gov This highlights the influence of the counter-ion on the protein binding mode of the parent molecule.

Furthermore, molecular docking of a series of 2,4-thiazolidinedione (B21345) derivatives with peroxisome proliferator-activated receptor-γ (PPAR-γ) has provided insights into their binding affinities and interactions. nih.gov The binding energies of these compounds were found to be in a favorable range, indicating strong interactions with the receptor's binding pocket. nih.gov Specific amino acid residues within the active site were identified as being crucial for these interactions. nih.gov

The following table summarizes the binding interactions of selected this compound analogues with their respective protein targets.

| Compound/Analogue | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| 2,4-Dioxothiazolidine-5-acetic acid monomer | Fungal Protein | Not specified | Hydrogen bonding | nih.gov |

| 2,4-Dioxothiazolidine-5-acetic acid coformers | Fungal Protein | Active site residues | Hydrogen bonding, pi-arene H interaction | nih.gov |

| Thiazolidine-2,4-dione derivatives (3h-3j) | PPAR-γ | Not specified | Not specified | nih.gov |

| 2,4-Dioxo-5-(2-naphthylmethylene)-3-thiazolidineacetic acids | Aldose Reductase | Not specified | Not specified | nih.gov |

DNA Binding Interactions

In addition to protein interactions, some analogues of this compound have been investigated for their ability to bind to DNA. Molecular docking studies have shown that the monomer of 2,4-dioxothiazolidine-5-acetic acid can interact with DNA through a two-point ligand-receptor interaction, leading to partial intercalation between DNA base pairs. nih.gov

The binding is further stabilized by pi-stacking and additional hydrogen bonding with the base pairs. nih.gov For certain organic salts of this compound, a strong interaction with benzimidazole (B57391) was observed, while for others, weaker hydrogen bonding with ethylene (B1197577) diamine was noted. nih.gov These findings suggest that the nature of the coformer significantly influences the DNA binding mode and stability.

The table below outlines the DNA binding characteristics of this compound analogues.

| Compound/Analogue | DNA Interaction Mode | Key Features | Reference |

| 2,4-Dioxothiazolidine-5-acetic acid monomer | Partial intercalation | Two-point ligand-receptor interaction, pi-stacking, hydrogen bonding | nih.gov |

| Organic salt with benzimidazole coformer | Strong interaction | Pi-stacking with additive hydrogen bonding | nih.gov |

| Organic salt with ethylene diamine coformer | Weak interaction | Weak hydrogen bonding | nih.gov |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This approach has been applied to design novel 2,4-thiazolidinedione analogues. researchgate.net

A pharmacophoric model for non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on the 2,4-thiazolidinedione scaffold has been proposed. researchgate.net This model consists of a "body" (hydrophilic) comprising the thiazolidinedione moiety attached to a propionamide (B166681) linker, flanked by "wings" (hydrophobic) composed of aryl rings linked to the 3rd and 5th positions of the thiazolidinedione ring and substituted aromatic amines. researchgate.net This model serves as a blueprint for designing new molecules with enhanced hydrophobicity and potentially improved activity. researchgate.net

Lead optimization is a critical step in drug discovery that involves iteratively modifying a promising lead compound to improve its pharmacological properties. For analogues of this compound, lead optimization strategies have focused on systematic structural modifications to enhance their potency and selectivity for multiple targets. nih.gov

In one such strategy, the central 5-benzylidinethiazolidine-2,4-dione core of a lead compound was kept constant, while the "East" and "West" moieties were altered by introducing different building blocks. nih.gov These modifications were guided by predictive docking studies on the X-ray crystal structures of target enzymes. nih.gov This systematic SAR exploration led to the synthesis of new multi-target antidiabetic compounds with significantly increased in-vitro potency compared to the initial lead compound. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research of 2 2,4 Dioxo 5 Thiazolidinylidene Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. While specific NMR data for the parent compound "2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid" is not extensively detailed in the reviewed literature, analysis of its derivatives offers significant insight into the expected spectral features.

In derivatives such as esters of the title compound, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra reveal characteristic signals. For instance, in a phenyl acetate (B1210297) derivative, the protons of the thiazolidine (B150603) ring and the exocyclic methylene (B1212753) group exhibit distinct chemical shifts. biointerfaceresearch.com The NH proton of the thiazolidine ring typically appears as a singlet in the downfield region of the ¹H NMR spectrum. biointerfaceresearch.com

The ¹³C NMR spectrum of these derivatives shows characteristic resonances for the carbonyl carbons of the thiazolidine-2,4-dione ring, the carbons of the acetic acid moiety, and the carbons of the exocyclic double bond. biointerfaceresearch.com The chemical shifts of the carbonyl carbons are particularly informative for confirming the presence of the dione (B5365651) structure. biointerfaceresearch.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Derivative of this compound in DMSO-d₆.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH (exocyclic) | ~7.67 (s) | ~123.8 |

| NH (thiazolidine) | ~12.19 (s), ~12.70 (s) | - |

| C=O (thiazolidine) | - | ~167.4, ~172.5 |

| C=C (exocyclic) | - | ~149.5 |

| CH₂ (acetate) | ~3.51-3.54 (m) | ~36.3 |

| CH (acetate) | ~4.85 (dd) | ~46.7 |

| C=O (acetate) | - | ~169.4 |

Data is for 2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate and is illustrative of the chemical shifts expected for this class of compounds. biointerfaceresearch.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectra of organic salts of 2-(2,4-dioxothiazolidin-5-yl)acetate, a close analog of the title compound, display characteristic absorption bands that confirm its structural features. nih.gov

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The thiazolidine-2,4-dione ring contains two carbonyl groups, an amide carbonyl and a carbonyl group adjacent to the sulfur atom, which absorb at distinct frequencies. nih.gov Additionally, the carboxyl group of the acetic acid moiety exhibits its own characteristic stretching vibrations. nih.gov

Table 2: Key IR Absorption Frequencies for Organic Salts of 2-(2,4-dioxothiazolidin-5-yl)acetate.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Amide Carbonyl (C=O) | Stretching | 1660 - 1689 |

| Carbonyl (C=O) adjacent to Sulfur | Stretching | 1727 - 1748 |

| Carboxyl Hydroxyl (O-H) | Stretching | 3048 - 3138 |

Data is for organic salts of 2-(2,4-dioxothiazolidin-5-yl)acetate. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophoric system of "this compound," which includes the thiazolidine-2,4-dione ring conjugated with the exocyclic double bond and the carboxylic acid group, gives rise to characteristic electronic absorption bands in the UV-Vis region.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated system. These high-energy transitions typically result in strong absorption bands. Additionally, n → π* transitions, originating from the non-bonding electrons on the oxygen and sulfur atoms of the carbonyl and thioether groups, are also possible, though they are generally weaker in intensity. The position of the absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents on the molecular framework. For instance, the formation of organic salts can lead to a red-shift (bathochromic shift) in the absorption maxima due to extended conjugation and charge transfer phenomena. biointerfaceresearch.com One study on an organic salt of 2,4-dioxothiazolidine-5-acetic acid reported a maximum absorbance peak at 568.526 nm, indicating significant electronic delocalization within that specific salt. biointerfaceresearch.com

X-ray Crystallography for Solid-State Structure Determination (for organic salts)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on the organic salts of 2-(2,4-dioxothiazolidin-5-yl)acetate have provided detailed insights into their solid-state structures. nih.gov

These studies have revealed that the thiazolidine-2,4-dione ring and the acetate group are essentially planar. nih.gov However, there is a notable dihedral angle between the planes of these two moieties. nih.gov The crystal packing of these salts is stabilized by a network of intermolecular interactions, including hydrogen bonds of the N-H···O and C-H···O types. nih.gov In some cases, π-π stacking interactions between aromatic cations further contribute to the stability of the crystal lattice. nih.gov

Table 3: Selected Crystallographic Data for Organic Salts of 2-(2,4-dioxothiazolidin-5-yl)acetate.

| Parameter | Salt 1 (with 1H-benzo[d]imidazol-3-ium) | Salt 2 (with 2-methyl-1H-benzo[d]imidazol-3-ium) | Salt 3 (with ethane-1,2-diaminium) |

|---|---|---|---|

| Planarity of Acetate Group (r.m.s. deviation, Å) | 0.0039 | 0.0018 | 0.0048 |

| Planarity of Thiazolidine-2,4-dione Ring (r.m.s. deviation, Å) | 0.0031 | 0.0136 | 0.0145 |

| Dihedral Angle between Acetate and Thiazolidine Rings (°) | 52.03 (4) | 58.67 (4) | 47.23 (4) |

Data from a study on the organic salts of 2-(2,4-dioxothiazolidin-5-yl)acetate. nih.gov

Applications in Chemical Biology and Research Tools Involving 2 2,4 Dioxo 5 Thiazolidinylidene Acetic Acid

Use as Chemical Probes for Target Identification

The thiazolidinedione core of 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid is a recognized pharmacophore, known to interact with various biological targets. Derivatives of this scaffold have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. For instance, certain thiazolidinedione derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.

While the biological activities of its derivatives are well-documented, the direct application of this compound as a chemical probe for the explicit purpose of identifying novel molecular targets is not extensively reported in publicly available research. Chemical probes are powerful tools in chemical biology, often used in techniques like activity-based protein profiling (ABPP) or affinity-based protein profiling (AfBPP) to identify and characterize protein targets of small molecules. These probes are typically designed with reactive or affinity groups to covalently label or specifically bind to their targets, enabling their isolation and identification. The development of such probes from this compound could be a promising area for future research, given the broad bioactivity of its derivatives.

Role in Synthesis of Complex Molecules or Biologically Active Scaffolds

The this compound scaffold is a valuable building block in the synthesis of more complex molecules and biologically active scaffolds. nih.gov The thiazolidine-2,4-dione ring system is a privileged structure in medicinal chemistry, and the acetic acid side chain provides a convenient handle for further chemical modifications.

Researchers have synthesized a variety of derivatives by modifying the acetic acid moiety or by reacting the thiazolidinedione ring. For example, a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives incorporating other bioactive heterocyclic systems like rhodanine (B49660) and 2-thiohydantoin (B1682308) have been synthesized. nih.gov These synthetic efforts aim to explore new chemical space and to develop compounds with enhanced or novel biological activities. The resulting compounds have been investigated for a range of therapeutic applications, demonstrating the utility of the parent compound as a starting point for drug discovery and development. nih.gov

| Derivative Class | Incorporated Moiety | Reported Biological Activity | Reference |

|---|---|---|---|

| Amides | Various amines | Anti-inflammatory, antibacterial | |

| Esters | Various alcohols | Anticancer | |

| Hybrid Molecules | Rhodanine | Antibacterial | nih.gov |

| Hybrid Molecules | 2-Thiohydantoin | Antibacterial | nih.gov |

As Dienophiles in Diels-Alder Reactions

The exocyclic double bond in this compound, conjugated with the two carbonyl groups of the thiazolidinedione ring, makes it an effective dienophile for Diels-Alder reactions. The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.

A notable example of this compound acting as a dienophile is its reaction with levopimaric acid, a conjugated diene found in pine resin. This reaction leads to the stereoselective formation of two regioisomeric adducts. This particular synthesis was explored for the creation of new, optically active compounds with potential biological activity, leveraging the biological relevance of both the thiazolidinedione core and terpenoid structures.

| Diene | Dienophile | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Levopimaric acid | This compound | [4+2] Cycloaddition | Formation of new six-membered ring, stereoselective |

Future Research Directions and Unexplored Avenues for 2 2,4 Dioxo 5 Thiazolidinylidene Acetic Acid Research

Design and Synthesis of Novel Derivatives with Enhanced Specificity

The synthesis of new derivatives from the parent compound, 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid, remains a promising avenue for discovering agents with improved potency and specificity. nih.govresearchgate.net Past research has demonstrated that modifications at the 5-position of the thiazolidine-2,4-dione ring significantly influence biological activity. researchgate.net Future efforts should be directed towards a rational design approach, leveraging structure-activity relationship (SAR) studies to guide the synthesis of next-generation compounds. nih.gov

Key strategies for designing novel derivatives include:

Introduction of Diverse Moieties: Synthesizing hybrid molecules by incorporating other biologically active heterocyclic systems like rhodanine (B49660), 2-thiohydantoin (B1682308), or benzimidazole (B57391) could lead to compounds with synergistic or novel activities. nih.govnih.gov For instance, the reaction of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides with various 5-(hydroxybenzylidene) derivatives has yielded compounds with significant antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net

Substitution Pattern Analysis: A systematic investigation into the effect of different substituents on an aromatic ring attached to the core structure is crucial. Studies have suggested that the presence and position of electron-withdrawing groups can be favorable for certain activities, such as antibacterial response. nih.govresearchgate.net Future work should explore a wider range of substituents to build a comprehensive SAR profile.

The table below summarizes examples of synthesized derivatives and highlights key structural modifications that could be explored further.

| Derivative Class | Modification Strategy | Potential Enhancement | Reference |

| Thiazolidine-2,4-dione Hybrids | Combination with rhodanine, 2-thiohydantoin | Broader spectrum of antibacterial activity | nih.gov |

| Substituted Benzylidene Derivatives | Introduction of electron-withdrawing groups | Increased potency against specific bacterial strains | researchgate.net |

| Acetamide Derivatives | Amide linkage at the acetic acid moiety | Improved antimicrobial and anti-inflammatory profiles | nih.govmdpi.com |

| Organic Salts | Formation of salts with coformers like benzimidazole | Enhanced stability and potential for DNA interaction | nih.gov |

Deeper Elucidation of Molecular Mechanisms beyond Current Understanding

While thiazolidine-2,4-diones are well-known for their role as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), particularly in the context of diabetes, there is growing evidence of multiple PPARγ-independent effects. nih.gov A critical future research direction is to move beyond this established mechanism and unravel the alternative pathways through which this compound and its derivatives exert their diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial actions. nih.govresearchgate.net

Areas requiring deeper investigation include: